L-Cysteine-13C3
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Overview
Description
L-Cysteine-13C3 is a labeled form of L-Cysteine, an amino acid that contains three carbon-13 isotopes. This isotopic labeling is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. L-Cysteine itself is a sulfur-containing amino acid that plays a crucial role in protein synthesis, detoxification, and various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Cysteine-13C3 can be synthesized through several methods. One common approach involves the incorporation of carbon-13 labeled precursors into the biosynthetic pathway of L-Cysteine. This can be achieved through microbial fermentation using carbon-13 labeled substrates. Another method involves chemical synthesis, where carbon-13 labeled reagents are used to construct the L-Cysteine molecule.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are engineered to incorporate carbon-13 labeled substrates into their metabolic pathways, resulting in the production of this compound. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine-13C3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-Cystine-13C3, a dimer linked by a disulfide bond.
Reduction: L-Cystine-13C3 can be reduced back to this compound.
Substitution: The thiol group of this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol are commonly used.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions involving the thiol group.
Major Products
Oxidation: L-Cystine-13C3
Reduction: this compound
Substitution: Various alkylated or acylated derivatives of this compound
Scientific Research Applications
L-Cysteine-13C3 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of L-Cysteine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs containing L-Cysteine.
Industry: Applied in the production of labeled compounds for research and development purposes .
Mechanism of Action
L-Cysteine-13C3 exerts its effects through several mechanisms:
Antioxidant Properties: this compound participates in redox reactions, contributing to the formation of glutathione, a major antioxidant in cells.
Detoxification: It plays a role in detoxifying harmful substances by conjugating with reactive intermediates.
Protein Synthesis: As a precursor to proteins, this compound is incorporated into polypeptide chains during translation
Comparison with Similar Compounds
L-Cysteine-13C3 can be compared with other isotopically labeled amino acids:
L-Cysteine-15N: Contains nitrogen-15 isotope, used in similar applications but focuses on nitrogen metabolism.
L-Methionine-13C: Another sulfur-containing amino acid labeled with carbon-13, used in studies of methylation and sulfur metabolism.
L-Serine-13C: Labeled with carbon-13, used in studies of serine metabolism and its role in one-carbon metabolism.
This compound is unique due to its specific labeling with three carbon-13 isotopes, making it particularly useful in studies requiring detailed carbon tracking .
Properties
Molecular Formula |
C3H7NO2S |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(2R)-2-amino-3-sulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1 |
InChI Key |
XUJNEKJLAYXESH-GCCOVPGMSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)N)S |
Canonical SMILES |
C(C(C(=O)O)N)S |
Origin of Product |
United States |
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